Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate
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Overview
Description
Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate is a chemical compound with the molecular formula C11H10ClNO3. It is a derivative of benzoxazole, a bicyclic compound containing both benzene and oxazole rings. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate is a complex compound with a wide range of potential targets. Benzoxazole derivatives, which this compound is a part of, have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and more .
Mode of Action
Benzoxazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Benzoxazole derivatives have been found to affect a variety of biochemical pathways, leading to their wide range of pharmacological activities .
Result of Action
Benzoxazole derivatives have been found to have a variety of effects, including antimicrobial and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate typically involves the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dry acetone, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)thioacetate: This compound has a similar structure but contains a sulfur atom instead of an oxygen atom.
Benzoxazole derivatives: Various benzoxazole derivatives exhibit similar biological activities, including antimicrobial and anticancer properties.
Uniqueness
Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its chloro group and ester functionality make it a versatile intermediate for further chemical modifications and applications in diverse research fields.
Properties
IUPAC Name |
ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-2-15-11(14)6-10-13-8-5-7(12)3-4-9(8)16-10/h3-5H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDLQLJDBGDIFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(O1)C=CC(=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358419 |
Source
|
Record name | Ethyl (5-chloro-1,3-benzoxazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138420-09-4 |
Source
|
Record name | Ethyl (5-chloro-1,3-benzoxazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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